Cas no 2034540-06-0 (N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide)

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)-
- N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide
- AKOS032465677
- F6507-5256
- 2034540-06-0
-
- Inchi: 1S/C14H20FNO4/c1-14(19-3,10-18-2)9-16-13(17)8-20-12-6-4-11(15)5-7-12/h4-7H,8-10H2,1-3H3,(H,16,17)
- InChI Key: LLCRDNGKBXKSFI-UHFFFAOYSA-N
- SMILES: C(NCC(OC)(C)COC)(=O)COC1=CC=C(F)C=C1
Computed Properties
- Exact Mass: 285.13763628g/mol
- Monoisotopic Mass: 285.13763628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 56.8Ų
Experimental Properties
- Density: 1.132±0.06 g/cm3(Predicted)
- Boiling Point: 441.4±45.0 °C(Predicted)
- pka: 16.22±0.46(Predicted)
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6507-5256-20μmol |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide |
2034540-06-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6507-5256-1mg |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide |
2034540-06-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6507-5256-25mg |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide |
2034540-06-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6507-5256-40mg |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide |
2034540-06-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6507-5256-75mg |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide |
2034540-06-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6507-5256-20mg |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide |
2034540-06-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6507-5256-30mg |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide |
2034540-06-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6507-5256-100mg |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide |
2034540-06-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6507-5256-10μmol |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide |
2034540-06-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6507-5256-5mg |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide |
2034540-06-0 | 5mg |
$69.0 | 2023-09-08 |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide Related Literature
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide
N-(2,3-Dimethoxy-2-Methylpropyl)-2-(4-Fluorophenoxy)Acetamide: A Comprehensive Overview
N-(2,3-Dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide is a compound with the CAS number 2034540-06-0. This compound is a derivative of acetamide, featuring a complex structure that includes a 4-fluorophenoxy group and a 2,3-dimethoxy-2-methylpropyl group. The molecule's structure is characterized by its amide functional group, which plays a crucial role in its chemical reactivity and biological activity. Recent studies have highlighted the potential of this compound in various fields, including pharmaceuticals and agrochemicals.
The synthesis of N-(2,3-Dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide involves a multi-step process that typically begins with the preparation of the 4-fluorophenoxyacetic acid intermediate. This intermediate is then subjected to amidation with the appropriate amine derivative to yield the final product. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the compound.
One of the key features of this compound is its ability to act as a bioisostere in drug design. Bioisosterism refers to the replacement of one functional group with another that retains similar biological activity but may improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The presence of the 4-fluorophenoxy group in this compound makes it an attractive candidate for substitution studies in drug development.
Recent research has explored the potential of N-(2,3-Dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide as an agrochemical. Specifically, studies have shown that this compound exhibits promising activity as a herbicide. Its ability to inhibit key enzymes involved in plant metabolism makes it a potential candidate for controlling weeds in agricultural settings. Field trials have demonstrated its efficacy against a range of weed species without significant adverse effects on crops.
In the pharmaceutical sector, this compound has been investigated for its potential as an anti-inflammatory agent. The presence of multiple hydroxyl groups in the 2,3-dimethoxy-2-methylpropyl moiety suggests that this compound may exhibit antioxidant properties. Recent in vitro studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. These findings underscore its potential application in treating inflammatory diseases such as arthritis and cardiovascular disorders.
The pharmacokinetic profile of N-(2,3-Dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide has also been studied extensively. Research indicates that this compound has moderate bioavailability when administered orally. Its absorption is facilitated by the presence of hydrophilic groups, while its metabolism is influenced by cytochrome P450 enzymes. The half-life of this compound is relatively short, suggesting that it may require frequent dosing if used therapeutically.
In terms of safety, recent toxicological studies have shown that this compound exhibits low acute toxicity when administered at therapeutic doses. However, long-term exposure studies are still needed to fully assess its safety profile. Regulatory agencies have classified this compound as generally safe for use under controlled conditions.
The development of analogs based on N-(2,3-Dimethoxy-2-methylpropyl)-2-(4-fluorophenoxy)acetamide has opened new avenues for research. By modifying the substituents on the phenoxy ring or altering the amide group, scientists can tailor the compound's properties for specific applications. For example, replacing the fluorine atom with other halogens or introducing electron-withdrawing groups can enhance its herbicidal activity or improve its pharmacokinetic profile.
In conclusion, N-(2,3-Dimethoxy-2-methylpropyl)-
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